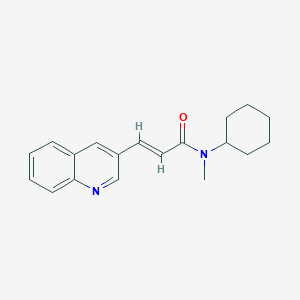

(E)-N-环己基-N-甲基-3-(3-喹啉基)-2-丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide” is an organic compound that contains a quinoline group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid that is used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate, and the manufacture of trypanocides .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for “(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide”, I can’t provide a detailed analysis .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Quinolines can undergo reactions such as halogenation, nitration, sulfonation, and many others .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline include a boiling point of 237°C, a melting point of -15°C, and a density of 1.093 g/mL at 25°C .

科学研究应用

Medicinal Chemistry

Quinolines have become important compounds because of their variety of applications in medicinal chemistry . They are used in the synthesis of a wide range of pharmaceutical drugs due to their bioactive properties .

Synthetic Organic Chemistry

Quinolines are also widely used in synthetic organic chemistry . They serve as key building blocks in the synthesis of complex organic molecules.

Industrial Chemistry

In the field of industrial chemistry, quinolines have a variety of applications . They are used in the production of dyes, paints, and other industrial chemicals.

Green and Sustainable Chemical Processes

There is a growing societal expectation that chemists should produce greener and more sustainable chemical processes . Quinolines can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Antioxidant Activities

Quinoline derivatives have been found to exhibit antioxidant activities . They can neutralize free radicals, which are harmful to the body.

Antidiabetic Activities

Some quinoline derivatives have been investigated for their antidiabetic activities . They could potentially be used in the treatment of diabetes.

作用机制

Target of Action

Compounds with a quinolinyl moiety have been reported to exhibit significant bioactivity, suggesting that they interact with biological targets .

Mode of Action

Quinolinyl-based compounds have been found to be potent inhibitors of certain enzymes, indicating that they may interact with their targets by binding to the active site and inhibiting the enzyme’s function .

Biochemical Pathways

Quinolinyl-based compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinolinyl-based compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of a compound, including its stability, solubility, and interaction with biological targets .

安全和危害

未来方向

属性

IUPAC Name |

(E)-N-cyclohexyl-N-methyl-3-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(17-8-3-2-4-9-17)19(22)12-11-15-13-16-7-5-6-10-18(16)20-14-15/h5-7,10-14,17H,2-4,8-9H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJVJOUIEKCFIG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6,7-tetramethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836906.png)

![2-[[cyclopentyl(thiophen-2-ylmethyl)carbamothioyl]amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2836914.png)

![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)

![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)